4-Bromo-5-fluoro-2-hydroxyphenylacetic acid
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Overview
Description
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of phenylacetic acid derivatives. For instance, starting with o-bromophenylacetic acid, microbial hydroxylation can be employed to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves multi-step chemical reactions, including halogenation and hydroxylation processes. The use of specific catalysts and reaction conditions, such as palladium-catalyzed coupling reactions, can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-Bromo-5-fluoro-2-hydroxybenzaldehyde, while substitution reactions can produce various substituted phenylacetic acid derivatives .
Scientific Research Applications
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as melatonin receptor agonists, influencing the melatonin signaling pathway. Additionally, the compound can inhibit sodium hydrogen exchange, affecting cellular ion balance and signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorophenylacetic acid
- 4-Bromo-2-fluorobenzoic acid
- 5-Bromo-2-fluoro-4-hydroxyphenylacetic acid
Uniqueness
4-Bromo-5-fluoro-2-hydroxyphenylacetic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H6BrFO3 |
---|---|
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-(4-bromo-5-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrFO3/c9-5-3-7(11)4(1-6(5)10)2-8(12)13/h1,3,11H,2H2,(H,12,13) |
InChI Key |
XZMISBRLFWAXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)CC(=O)O |
Origin of Product |
United States |
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